molecular formula C20H16BrN3O2S B12199846 1-(2-bromophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol

1-(2-bromophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12199846
M. Wt: 442.3 g/mol
InChI Key: MNIDLDIOFISZRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-bromophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a unique combination of bromophenyl, methoxyphenyl, and thiazolyl groups

Preparation Methods

The synthesis of 1-(2-bromophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-(2-bromophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol undergoes various types of chemical reactions:

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. The bromophenyl and thiazolyl groups are known to interact with enzyme active sites, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways by binding to receptor proteins .

Comparison with Similar Compounds

Similar compounds to 1-(2-bromophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C20H16BrN3O2S

Molecular Weight

442.3 g/mol

IUPAC Name

1-(2-bromophenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol

InChI

InChI=1S/C20H16BrN3O2S/c1-26-13-8-6-12(7-9-13)15-11-27-20(23-15)18-17(25)10-24(19(18)22)16-5-3-2-4-14(16)21/h2-9,11,22,25H,10H2,1H3

InChI Key

MNIDLDIOFISZRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC=CC=C4Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.